5-Deoxy-2,3-o-isopropylidene-d-ribose

Übersicht

Beschreibung

5-Deoxy-2,3-o-isopropylidene-d-ribose is a synthetic derivative of d-ribose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group protecting the 2,3-hydroxyl groups of the ribose molecule, and the absence of a hydroxyl group at the 5-position. It is commonly used in organic synthesis and has applications in various fields including medicinal chemistry and biochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Deoxy-2,3-o-isopropylidene-d-ribose typically involves the protection of d-ribose with an isopropylidene group followed by selective deoxygenation at the 5-position. One common method involves the following steps:

Protection: d-Ribose is treated with acetone and an acid catalyst such as methanesulfonic acid to form 2,3-o-isopropylidene-d-ribose.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of cost-effective solvents and reagents, and efficient extraction and purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Deoxy-2,3-o-isopropylidene-d-ribose undergoes various chemical reactions including:

Reduction: Reduction of the protected ribose to remove the hydroxyl group at the 5-position.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5-position where the deoxygenation occurs.

Common Reagents and Conditions

Reducing Agents: Potassium borohydride is commonly used for the reduction step.

Solvents: N-methyl pyrrolidone and petroleum ether are used in the reaction and extraction processes.

Major Products

The major product of these reactions is this compound itself, which can be further modified for various applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of 5-Deoxy-2,3-o-isopropylidene-d-ribose is in the field of medicinal chemistry . It acts as a crucial intermediate in the synthesis of several pharmaceutical compounds, notably:

- Capecitabine : This is an antineoplastic agent used in cancer treatment, particularly for colorectal cancer. The compound undergoes further transformations to yield the active drug form, demonstrating its significance in developing therapeutic agents .

Biochemistry

In biochemistry , this compound is utilized for:

- Carbohydrate Chemistry : It plays a role in studying carbohydrate structures and their derivatives. The compound's unique structure allows researchers to explore various glycosidic linkages and modifications that can lead to new biochemical insights.

- Nucleoside Analogues Development : The compound is also pivotal in synthesizing nucleoside analogues, which are essential for understanding nucleic acid functions and developing antiviral medications .

Biomedical Research

In biomedical research , this compound has been employed in:

- Cancer Research : Its utility extends to studying specific types of cancer such as leukemia and lung cancer. Researchers investigate its effects on cancer cell lines and its potential as a precursor for more potent anticancer drugs .

- Synthesis of Quaternary Ammonium Compounds : The compound has been involved in synthesizing quaternary ammonium compounds that exhibit antimicrobial properties, further expanding its application in therapeutic research .

Synthesis Pathways

The synthesis of this compound typically involves:

- Protection of D-Ribose : D-Ribose is treated with acetone and an acid catalyst to form 2,3-o-isopropylidene-d-ribose.

- Deoxygenation : The protected ribose undergoes reduction using potassium borohydride to remove the hydroxyl group at the 5-position.

Reaction Types

The compound can undergo various chemical reactions including:

- Reduction : This process typically involves reducing agents like potassium borohydride.

- Substitution Reactions : Nucleophilic substitutions can occur at the 5-position due to the absence of a hydroxyl group .

Synthesis of N-Aminium Salts

Research has demonstrated the synthesis of N-[(methyl 5-deoxy-2,3-o-isopropylidene-β-D-ribofuranoside)-5-yl]aminium tosylates. These compounds were synthesized from methyl 2,3-o-isopropylidene-β-D-ribofuranoside through reactions with tertiary amines. The resulting products were characterized by NMR spectroscopy and exhibited water solubility, indicating potential applications in biological systems .

Antiviral Applications

Another study focused on the preparation methods for methyl-2,3-o-isopropylidene-5-deoxy-D-ribofuranose glycosides. These glycosides serve as key intermediates in synthesizing antiviral agents like capecitabine. The research highlighted efficient synthetic routes that minimize waste and enhance yield, showcasing the compound's relevance in drug development .

Wirkmechanismus

The mechanism of action of 5-Deoxy-2,3-o-isopropylidene-d-ribose involves its role as an intermediate in the synthesis of biologically active compounds. For instance, in the synthesis of capecitabine, it acts as a precursor that undergoes further chemical transformations to produce the active drug. The molecular targets and pathways involved depend on the specific application and the final compound synthesized .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-o-Isopropylidene-d-ribose: Similar in structure but retains the hydroxyl group at the 5-position.

Methyl 5-deoxy-2,3-o-isopropylidene-d-ribofuranoside: A methylated derivative used in similar applications.

5′-Chloro-5′-deoxy-2′,3′-o-isopropylidene-6-fluoro nebularine: A modified nucleoside with additional halogen substitutions.

Uniqueness

5-Deoxy-2,3-o-isopropylidene-d-ribose is unique due to its specific deoxygenation at the 5-position, which makes it a valuable intermediate in the synthesis of various biologically active compounds. Its protected form also provides stability during chemical reactions, making it a versatile compound in organic synthesis.

Biologische Aktivität

5-Deoxy-2,3-O-isopropylidene-D-ribose is a sugar derivative that has garnered attention for its potential biological activities. This compound is structurally related to ribose, a sugar that plays a crucial role in cellular metabolism and energy production. Understanding the biological activity of this compound can provide insights into its therapeutic applications, particularly in the fields of cancer treatment and metabolic disorders.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Deoxy Sugar : The absence of an oxygen atom at the 5th carbon.

- Isopropylidene Group : The presence of isopropylidene protects the hydroxyl groups at the 2nd and 3rd carbons, which can influence reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the protection of ribose derivatives through methods such as acetylation or isopropylidene formation. For instance, a common synthetic route includes:

- Starting with D-ribose.

- Protecting the hydroxyl groups using isopropylidene groups.

- Purifying the final product via distillation or chromatography techniques .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to:

- Inhibit Tumor Growth : In vitro studies suggest that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .

- Mechanism of Action : The proposed mechanism involves interference with nucleotide metabolism and DNA synthesis pathways, leading to apoptosis in cancer cells.

Metabolic Effects

In addition to its anticancer properties, this compound may also influence metabolic processes:

- Energy Metabolism : As a ribose derivative, it may play a role in ATP synthesis, which is crucial for cellular energy .

- Potential in Metabolic Disorders : Preliminary research indicates that it could be beneficial in conditions characterized by impaired energy metabolism, such as chronic fatigue syndrome.

Case Studies

- Breast Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells compared to controls (p < 0.01) .

- Lung Cancer Models : In animal models of lung cancer, administration of this compound led to reduced tumor size and increased survival rates compared to untreated groups .

Data Table: Summary of Biological Activities

Eigenschaften

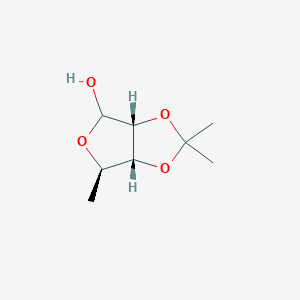

IUPAC Name |

(3aR,6R,6aR)-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-5-6(7(9)10-4)12-8(2,3)11-5/h4-7,9H,1-3H3/t4-,5-,6-,7?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCMBFPHOUQTAT-RKEPMNIXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(O1)O)OC(O2)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(O1)O)OC(O2)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.